molecular formula C15H17N3O2S B2869595 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034227-32-0

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2869595
CAS RN: 2034227-32-0
M. Wt: 303.38
InChI Key: QOOMQJRWFSCLKG-UHFFFAOYSA-N
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Description

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, commonly known as PZPTE, is a chemical compound that has been widely studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications, including as an inhibitor of certain enzymes and as a potential treatment for various diseases.

Scientific Research Applications

Pain Management

The compound 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, closely related to the query chemical structure, has been identified as a σ1 receptor antagonist clinical candidate for the treatment of pain. This compound, due to its high metabolic stability across species and significant antinociceptive properties, demonstrates the potential for the development of new pain management therapies. Its outstanding aqueous solubility and classification as a BCS class I compound indicate favorable absorption and permeability characteristics suitable for pharmaceutical development (Díaz et al., 2020).

Antiviral and Antimicrobial Activity

Further exploration into structurally similar compounds reveals their potential in addressing infectious diseases. 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, which shares a related core structure, has demonstrated noteworthy antiviral and antimicrobial activities. This compound and its derivatives have shown effectiveness against various strains, highlighting the versatility of this chemical framework in the development of new therapeutic agents (Attaby et al., 2006).

Analgesic and Antiparkinsonian Activities

Compounds derived from similar chemical scaffolds have exhibited significant analgesic and antiparkinsonian activities. These findings indicate the broad pharmacological potential of this chemical class, not only in pain management but also in the treatment of Parkinson's disease. The pharmacological profile of these derivatives suggests their capability to interact with central nervous system targets, offering a promising avenue for the development of novel treatments for neurodegenerative disorders (Amr et al., 2008).

Enzyme Inhibitory Activity

Another area of interest is the enzyme inhibitory activity demonstrated by thiophene-based heterocyclic compounds. These compounds, including ones that feature pyrazole and piperidine motifs, have shown to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which are relevant in the pathogenesis of Alzheimer's disease and other conditions. Such findings underscore the therapeutic potential of these molecules in the design of enzyme-targeted drug therapies (Cetin et al., 2021).

properties

IUPAC Name

1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(9-13-4-2-8-21-13)18-7-1-3-12(11-18)20-14-10-16-5-6-17-14/h2,4-6,8,10,12H,1,3,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOMQJRWFSCLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

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